4-Bromo-2-methoxy-4'-methyl-1,1'-biphenyl
Description
4-Bromo-2-methoxy-4’-methyl-1,1’-biphenyl: is an organic compound with the molecular formula C14H13BrO and a molecular weight of 277.16 g/mol . This compound is a derivative of biphenyl, characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the biphenyl structure. It is used in various chemical reactions and has applications in scientific research and industry.
Properties
Molecular Formula |
C14H13BrO |
|---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
4-bromo-2-methoxy-1-(4-methylphenyl)benzene |
InChI |
InChI=1S/C14H13BrO/c1-10-3-5-11(6-4-10)13-8-7-12(15)9-14(13)16-2/h3-9H,1-2H3 |
InChI Key |
MQJVXNGSSWIXNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxy-4’-methyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol.
Electrophilic Aromatic Substitution: This method involves the bromination of 2-methoxy-4’-methyl-1,1’-biphenyl using bromine or a brominating agent like N-bromosuccinimide (NBS) under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a carbonyl group under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-bromo-2-formyl-4’-methyl-1,1’-biphenyl.
Reduction: Formation of 2-methoxy-4’-methyl-1,1’-biphenyl.
Substitution: Formation of 4-substituted-2-methoxy-4’-methyl-1,1’-biphenyl derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions such as cross-coupling reactions.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities and protein interactions.
Medicine:
Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-4’-methyl-1,1’-biphenyl in chemical reactions involves:
Electrophilic Substitution: The bromine atom acts as an electrophile, facilitating substitution reactions with nucleophiles.
Oxidative Addition: In catalytic reactions, the compound undergoes oxidative addition to form a palladium complex, which then participates in further transformations.
Comparison with Similar Compounds
4-Bromo-4’-methoxybiphenyl: Similar structure but lacks the methyl group.
4-Bromo-4’-methylbiphenyl: Similar structure but lacks the methoxy group.
4-Bromo-2-methylpyridine: Contains a pyridine ring instead of a biphenyl structure.
Uniqueness: 4-Bromo-2-methoxy-4’-methyl-1,1’-biphenyl is unique due to the presence of both a methoxy group and a methyl group on the biphenyl structure, which can influence its reactivity and applications in various fields.
Biological Activity
4-Bromo-2-methoxy-4'-methyl-1,1'-biphenyl is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
4-Bromo-2-methoxy-4'-methyl-1,1'-biphenyl is characterized by the presence of a bromine atom, a methoxy group, and a methyl substituent on a biphenyl framework. Its molecular formula is C15H15BrO, and it has a molecular weight of approximately 295.19 g/mol. The structural features contribute to its reactivity and interaction with biological targets.
The biological activity of 4-Bromo-2-methoxy-4'-methyl-1,1'-biphenyl is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing binding affinity to protein targets. The methoxy group may facilitate hydrogen bonding, while the methyl group can influence lipophilicity and membrane permeability.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-Bromo-2-methoxy-4'-methyl-1,1'-biphenyl exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 (breast cancer) | 10.39 | Inhibition of aromatase |
| Compound B | LN-229 (glioblastoma) | 0.77 | Induction of apoptosis |
These findings suggest that 4-Bromo-2-methoxy-4'-methyl-1,1'-biphenyl may also possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types.
Antimicrobial Activity
The compound has been explored for its antimicrobial potential. Studies have shown that related compounds exhibit varying degrees of antibacterial activity against gram-positive and gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.62 | 31.25 |
| Escherichia coli | 31.25 | >1000 |
The minimal inhibitory concentrations (MICs) indicate that 4-Bromo-2-methoxy-4'-methyl-1,1'-biphenyl could be effective against certain bacterial strains.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of various biphenyl derivatives, it was found that compounds with bromine substituents exhibited enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in improving bioactivity.
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial screening of halogenated biphenyls showed promising results for derivatives similar to 4-Bromo-2-methoxy-4'-methyl-1,1'-biphenyl against Staphylococcus spp. This suggests potential applications in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
